gamma-Carotene

Catalog No.
S627269
CAS No.
472-93-5
M.F
C40H56
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Carotene

CAS Number

472-93-5

Product Name

gamma-Carotene

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,3-trimethylcyclohexene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+

InChI Key

HRQKOYFGHJYEFS-BXOLYSJBSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C

Plant Physiology and Photosynthesis

  • Biosynthesis: Gamma-carotene acts as an intermediate in the biosynthesis of cyclized carotenoids within plants. It is formed through the cyclization of lycopene by the enzyme lycopene cyclase epsilon. Wikipedia: γ-Carotene:
  • Light-Harvesting: Carotenoids like gamma-carotene play a crucial role in photosynthesis by capturing light energy. They transfer this captured energy to chlorophyll molecules, which initiate the process of converting light energy into chemical energy. National Center for Biotechnology Information: Carotenoids: )

Nutritional Research

  • Potential Vitamin A Precursor: Gamma-carotene is classified as a provitamin A, meaning it can be converted into vitamin A in the body. However, compared to other provitamin A carotenoids like beta-carotene, the conversion efficiency of gamma-carotene to vitamin A is not well-understood and appears to be lower. Institute of Medicine (US) Committee on Dietary Antioxidants and Related Compounds. Dietary Reference Intakes for Vitamin A, Vitamin K, Arsenic, Boron, Chromium, Copper, Iodine, Iron, Manganese, Molybdenum, Nickel, Silicon, Vanadium, and Zinc. Washington (DC): National Academies Press (US); 2000. 1, Vitamin A: )

Antioxidant Research

  • Free Radical Scavenging: Gamma-carotene, like other carotenoids, possesses antioxidant properties. It can scavenge free radicals, which are harmful molecules that can damage cells and contribute to various diseases. Journal of Agricultural and Food Chemistry: Antioxidant activity of gamma-carotene isolated from carrot: )

Gamma-Carotene is a carotenoid, specifically classified as a cyclic carotene. It is formed through the cyclization of lycopene, catalyzed by the enzyme lycopene cyclase epsilon. This compound is notable for its role as a biosynthetic intermediate in the synthesis of other cyclized carotenoids in plants. Gamma-Carotene is characterized by its unique structure, which includes a beta-ionone ring at one end and an open-chain at the other, distinguishing it from other carotenoids such as beta-carotene, which has both ends cyclized. This compound is recognized as a vitamer of vitamin A in herbivores and omnivores, although its bioconversion to retinol has not been extensively studied

  • In plants, gamma-carotene likely plays a role in light capture and photosynthesis, similar to other carotenoids [].
  • The potential role of gamma-carotene as a vitamin A precursor is less established compared to beta-carotene [].
  • Research suggests gamma-carotene may serve as a biomarker for certain types of bacteria in ancient marine sediments [].
  • No significant safety concerns have been reported for gamma-carotene itself.
  • However, carotenoids in general can degrade under light and heat [].

Please note:

  • Further research is needed to fully understand the specific biological functions and potential applications of gamma-carotene.
  • This analysis is for informational purposes only and should not be interpreted as medical advice.
Typical of carotenoids, primarily involving cyclization and oxidation. The primary reaction leading to its formation involves the cyclization of lycopene, where one end of the linear lycopene molecule is converted into a cyclic structure. Subsequent reactions can include:

  • Oxidation: Gamma-Carotene can be oxidized to form various derivatives, potentially affecting its biological activity.
  • Isomerization: Exposure to light and heat can lead to the formation of different isomers, which may have altered biological properties

    Gamma-Carotene exhibits several biological activities, although less is known compared to other carotenoids. It may act as an antioxidant, helping to neutralize free radicals and reduce oxidative stress. Additionally, gamma-carotene has been identified as a potential biomarker for certain bacteria in marine sediments, indicating its role in ecological studies . Its conversion to vitamin A suggests a functional role in vision and immune function, although the efficiency of this conversion is less than that of beta-carotene .

Gamma-Carotene can be synthesized through natural biosynthetic pathways in plants. The process begins with the condensation of two molecules of geranylgeranyl diphosphate to form phytoene, which is then desaturated to yield lycopene. The cyclization of lycopene by lycopene cyclase epsilon results in gamma-carotene. Laboratory synthesis may also involve chemical methods that mimic these natural processes or utilize microbial fermentation techniques to produce gamma-carotene from precursor compounds

Gamma-Carotene has several applications across various fields:

  • Nutraceuticals: As a source of vitamin A precursors, it may be used in dietary supplements.
  • Food Industry: Its color properties make it useful as a natural colorant in food products.
  • Cosmetics: Due to its antioxidant properties, it may be incorporated into skincare formulations

    Gamma-Carotene shares similarities with several other carotenoids but possesses unique structural characteristics that set it apart. Below is a comparison with related compounds:

    CompoundStructure CharacteristicsVitamin A ConversionUnique Features
    Alpha-CaroteneOne end cyclized; one end openYesMore effective than gamma-carotene for vitamin A conversion
    Beta-CaroteneBoth ends cyclizedYes (two molecules)Most studied carotenoid with high provitamin A activity
    LycopeneLinear structure; no cyclizationNoStrong antioxidant properties; no vitamin A activity
    Gamma-CaroteneOne end cyclized; one end openLimitedPotential biomarker for certain bacteria

    The unique structure of gamma-carotene allows it to participate in specific biochemical pathways while contributing to ecological studies as a biomarker for ancient environments .

XLogP3

14.5

UNII

DH369M0SOE

Other CAS

472-93-5

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Modify: 2024-04-14

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